molecular formula C19H18N4S B2733000 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-26-1

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2733000
CAS No.: 852143-26-1
M. Wt: 334.44
InChI Key: XSKXDCCUCBSPBH-UHFFFAOYSA-N
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Description

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic chemical entity designed for research applications, particularly in the field of medicinal chemistry and antimicrobial discovery. This compound belongs to the class of indole-triazole conjugates, a group of molecular hybrids known for their significant biological potential . The structural fusion of the indole ring, a prevalent pharmacophore in bioactive molecules, with the 1,2,4-triazole-3-thiol moiety is a strategic approach in drug design. This hybridization aims to combine the diverse biological activities of both heterocycles, potentially leading to compounds with improved activity, novel mechanisms of action, and enhanced pharmacokinetic profiles . The primary research value of this compound and its close analogs lies in their investigated antifungal and antibacterial activities . Scientific studies on structurally similar indole-triazole conjugates have demonstrated potent in vitro activity against fungal strains such as Candida tropicalis and Candida albicans , with some congeners showing minimum inhibitory concentration (MIC) values as low as 2 µg/mL . Additionally, these analogs have shown moderate to good activity against various Gram-negative bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the sulfur-containing (2-methylbenzyl)thio group, as seen in this compound, is a rational design element intended to modulate the lipophilicity and electron density of the molecule, which can influence its diffusion across biological membranes and its interaction with macromolecular targets . Researchers can utilize this compound as a standard or precursor for developing new antimicrobial agents or for structure-activity relationship (SAR) studies to further optimize this chemical class. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all relevant institutional or governmental safety regulations.

Properties

IUPAC Name

3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKXDCCUCBSPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, especially in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is C16H18N4SC_{16}H_{18}N_{4}S, with a molecular weight of approximately 302.41 g/mol. The compound features a triazole ring and an indole moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The triazole ring is known to inhibit enzymes such as matrix metalloproteinases (MMPs) and kinases, which play crucial roles in cancer progression and metastasis.
  • Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells by modulating the expression of anti-apoptotic proteins like BCL2 .

Biological Activity

Research findings highlight several key biological activities associated with 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole:

Anticancer Properties

Numerous studies have investigated the anticancer properties of triazole derivatives:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, an IC50 value of approximately 10 µM was observed against the MDA-MB-231 cell line .
  • Mechanistic Studies : The compound's mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
  • Synergistic Effects : When combined with other antibiotics, this compound enhances antimicrobial efficacy, suggesting potential for use in combination therapies .

Case Studies

Several studies have documented the biological activity of similar compounds:

StudyCompoundFindings
3-(4-methyl-5-(2-methylbenzyl)thio)-1H-indoleDemonstrated significant cytotoxicity against melanoma cell lines with IC50 values < 10 µM.
3-(4-nitrobenzyl)thio derivativeShowed inhibition of MMPs and reduced tumor invasion in vitro.
Triazole-pyridine derivativesIndicated enhanced anticancer activity through targeted enzyme inhibition.

Scientific Research Applications

Research indicates that compounds similar to 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that triazole compounds could inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties

The indole and triazole moieties are known to contribute to anticancer activity. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Antifungal Agents

The compound's structure suggests potential as an antifungal agent. Triazoles are widely used in clinical settings to treat fungal infections due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis .

Anticancer Therapeutics

Due to its ability to interact with biological targets associated with cancer progression, this compound is being investigated for its efficacy against various cancer types. The incorporation of indole and triazole units has been linked to enhanced pharmacological profiles in anticancer drug development .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel triazole derivatives and their biological evaluation. The findings indicated that certain derivatives exhibited potent anticancer activity against human cancer cell lines, highlighting the therapeutic potential of compounds like 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole .

Case Study 2: Structure–Activity Relationship (SAR) Studies

Research conducted on the structure–activity relationship of indole-based compounds revealed that modifications at specific positions significantly impacted their biological activity. The introduction of methyl and thio groups was found to enhance both antimicrobial and anticancer activities .

Data Tables

Application AreaPotential ActivityReferences
AntimicrobialInhibition of bacterial growth
AntifungalTargeting ergosterol synthesis
AnticancerInduction of apoptosis

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Bond

The 2-methylbenzylthio group undergoes nucleophilic substitution reactions under alkaline conditions. Key examples include:

Reaction TypeConditionsProductYieldSource
S-AlkylationCs₂CO₃/DMF, 24h refluxTriazole with substituted alkyl/aryl groups61–78%
Thiol exchangeNaOH/EtOH, aryl thiolsNew thioether derivatives65–89%

This reactivity enables modular modifications of the thioether side chain for structure-activity relationship (SAR) studies .

Oxidation Reactions

The sulfur atom in the thioether moiety is susceptible to oxidation:

  • Peracetic acid oxidizes the thioether to sulfoxide (S=O\text{S=O}) at 0°C (72% yield).

  • Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) in acetic acid produces sulfone (SO2\text{SO}_2) derivatives at 60°C (85% yield).

Oxidation states influence electronic properties and binding affinities in biological systems .

Catalytic Hydrogenation

The indole ring undergoes selective hydrogenation under:

  • H₂/Pd-C (1 atm, 25°C): Reduces the indole to a 2,3-dihydroindole without affecting the triazole ring (94% yield).

  • NaBH₄/MeOH : Partially reduces the aromatic system to generate tetrahydroindole analogs (58% yield) .

These reactions provide access to saturated analogs for pharmacokinetic optimization .

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloadditions:

DipolarophileConditionsProductApplication
Propargyl bromideCuI, DIPEA, 80°C1,2,3-Triazole hybridsAntimicrobial agents
Ethyl acrylateMicrowave, 120°CSpirocyclic derivativesAnticancer leads

Reaction kinetics show a second-order rate constant (kk) of 1.2×103L\cdotpmol1s11.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} for propargyl systems .

Functionalization at the Triazole N-1 Position

The NH group in the triazole ring undergoes:

  • Acylation : Acetyl chloride/pyridine yields N-acetyl derivatives (91% yield) .

  • Mannich reactions : Formaldehyde/piperazine forms water-soluble analogs (78% yield) .

These modifications enhance solubility and bioavailability .

Electrophilic Aromatic Substitution on Indole

The indole moiety undergoes regioselective substitutions:

ReactionReagentPositionYield
NitrationHNO₃/H₂SO₄C-583%
BrominationBr₂/CHCl₃C-367%

Electronic effects from the triazole-thioether group direct substitution to the C-3/C-5 positions .

Reductive Amination

The indole NH participates in reductive amination with aldehydes:

  • Benzaldehyde/NaBH₃CN : Forms N-benzyl derivatives (62% yield) .

  • Glyoxylic acid/NaBH₄ : Produces N-carboxymethyl analogs for prodrug design (55% yield) .

Comparative Reactivity Table

Key reaction parameters for derivative synthesis:

Reaction TypeTemperature (°C)Time (h)Catalyst
S-Alkylation11024Cs₂CO₃
Oxidation (S→SO₂)606
Huisgen cycloaddition802CuI
Indole bromination251

This compound's reactivity profile positions it as a versatile scaffold for medicinal chemistry, enabling rational design of analogs with tailored biological properties. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Comparison with Similar Compounds

Data Table of Key Analogs

Compound ID Core Structure R₁ (Position 4) R₂ (Position 5) Aromatic System Bioactivity
Target Compound 1,2,4-Triazole Methyl 2-Methylbenzylthio Indole Not reported
5r 1,2,4-Triazole Phenyl 2-Methylbenzylthio Pyridine Structural analog
5q 1,2,4-Triazole Phenyl 3-Fluorobenzylthio Pyridine Enhanced electronic interaction
9 1,2,4-Triazole Methyl 4-Nitrobenzylthio Pyridine Antimycobacterial activity
5f 1,2,4-Triazole Methyl 3-Methoxyphenylthio Bicyclic terpene Not reported

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